molecular formula C9H11NO3 B1303040 (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 959579-57-8

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1303040
CAS No.: 959579-57-8
M. Wt: 181.19 g/mol
InChI Key: KMTSLALPZKTAJM-RNFRBKRXSA-N
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Description

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (CAS 959579-57-8) is a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery. This compound features a fused furan-pyrrolidine scaffold with specific (3S,4S) stereochemistry, a structural motif often associated with biological activity. The molecular formula is C 9 H 11 NO 3 and it has a molecular weight of 181.19 g/mol . Chiral pyrrolidine carboxylic acids are valuable synthetic building blocks. They are frequently employed as key intermediates in the asymmetric synthesis of more complex molecules and can serve as precursors for pharmaceutical candidates. The furan ring introduces potential for further functionalization, making this compound a versatile starting point for the development of novel chemical entities. Its defined stereochemistry is critical for research into stereospecific interactions, such as those with enzymes or receptors. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTSLALPZKTAJM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376093
Record name (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-57-8
Record name (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis via Organocatalysis or Chiral Pool Starting Materials

  • Chiral Pool Synthesis: Starting from naturally occurring chiral precursors such as D-glucose or tartaric acid derivatives, the pyrrolidine ring can be constructed with stereocontrol. For example, stereoselective routes from D-glucose and ethyl acetoacetate have been reported for related pyrrolidine-furan derivatives, which can be adapted for this compound.

  • Asymmetric Michael Addition: Organocatalytic asymmetric Michael addition reactions are commonly employed to introduce the stereocenters in pyrrolidine derivatives. This method allows for the installation of the furan ring substituent with high enantiomeric excess, followed by cyclization and functional group transformations to yield the carboxylic acid.

Key Synthetic Steps

  • Formation of the Pyrrolidine Core: The pyrrolidine ring is typically formed via cyclization reactions involving amino alcohols or amino acids as intermediates. Protecting groups may be used to control regioselectivity.

  • Introduction of the Furan Ring: The furan-2-yl substituent is introduced either by nucleophilic substitution or by coupling reactions using furan-containing precursors.

  • Carboxylation: The carboxylic acid group at the 3-position is introduced through oxidation or hydrolysis of ester or amide intermediates.

  • Stereochemical Control: Throughout the synthesis, chiral catalysts or chiral auxiliaries are employed to ensure the (3S,4S) configuration is maintained.

Representative Synthetic Route (Conceptual)

Step Reaction Type Description
1 Starting Material Preparation Use of chiral starting materials such as diacylated tartaric acid or D-glucose derivatives
2 Asymmetric Michael Addition Addition of furan-2-yl nucleophile to an activated pyrrolidine precursor to set stereochemistry
3 Cyclization Intramolecular cyclization to form the pyrrolidine ring with correct stereochemistry
4 Functional Group Transformation Hydrolysis or oxidation to convert intermediates to the carboxylic acid
5 Purification and Characterization Isolation of the (3S,4S) enantiomer with high purity and enantiomeric excess

Detailed Research Findings and Data

  • Enantiomeric Excess: The use of asymmetric catalysis or chiral pool synthesis typically yields the compound with enantiomeric excess greater than 95%, which is crucial for biological activity.

  • Yield and Purity: Reported yields for similar pyrrolidine derivatives range from moderate to high (50–85%), depending on the efficiency of each step and purification methods employed.

  • Reaction Conditions: Mild to moderate temperatures (0–50 °C) and solvents such as dichloromethane, ethanol, or water mixtures are commonly used to optimize stereoselectivity and yield.

  • Analytical Characterization: The final compound is characterized by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reactions Advantages Limitations
Chiral Pool Synthesis D-glucose, diacylated tartaric acid Cyclization, oxidation High stereoselectivity, natural chirality Multi-step, moderate complexity
Organocatalytic Asymmetric Michael Addition Pyrrolidine precursors, furan derivatives Michael addition, cyclization High enantiomeric excess, versatile Requires chiral catalysts, optimization needed
Direct Functionalization Protected pyrrolidine intermediates Nucleophilic substitution, hydrolysis Straightforward, adaptable May require protecting groups, lower selectivity

Scientific Research Applications

Medicinal Chemistry

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is investigated for its potential therapeutic properties. Its structure suggests it may serve as a precursor in drug development, particularly in designing compounds with antiviral and anticancer activities.

Case Study: Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties against HIV. For instance, structural modifications have resulted in compounds that show low micromolar inhibition of HIV reverse transcriptase-associated RNase H activity, suggesting a pathway for developing effective antiviral agents .

Organic Synthesis

This compound acts as a valuable chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Example Application :
In synthetic routes, this compound can be used to synthesize other biologically active compounds by introducing various substituents at the nitrogen or carbon positions of the pyrrolidine ring .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Interaction

Studies have shown that this compound can influence the activity of various enzymes and receptors. Its potential as a ligand in biochemical assays highlights its importance in understanding enzyme-substrate interactions .

Summary of Applications

  • Antiviral Drug Development : Potential as an inhibitor against HIV.
  • Organic Synthesis : Valuable building block for synthesizing complex organic molecules.
  • Biochemical Probes : Investigated for enzyme interaction studies.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine moiety can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

The following table compares (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid with analogous pyrrolidine-based compounds featuring varied substituents:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Yield (%) Purity (%) Key Features/Applications References
This compound Furan-2-yl, carboxylic acid C₉H₁₁NO₃ 181.19 N/A N/A Chiral scaffold, potential drug intermediate
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Benzodioxol, trifluoromethylphenyl urea, methyl C₂₂H₂₂F₃N₃O₅ 466.42 68 >99 Ureido group for H-bonding; high purity
(±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid 4-Methoxyphenyl, phenylurea, methyl C₂₁H₂₅N₃O₄ 384.44 60 99 Methoxy enhances solubility
(3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride Imidazole, dihydrochloride salt C₉H₁₄Cl₂N₂O₂ 265.13 N/A N/A Salt form improves aqueous solubility
(3S,4S)-1-[(tert-Butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid BOC-protected carboxylic acid C₁₄H₁₉NO₅ 281.30 N/A N/A Protected for synthetic manipulation
Key Observations:
  • Substituent Effects : The furan-2-yl group in the target compound provides an electron-rich heterocycle, distinct from the benzodioxol or methoxyphenyl groups in analogs . Furan’s smaller size and lower steric hindrance may favor interactions in tight binding pockets compared to bulkier substituents.
  • Stereochemistry : The (3S,4S) configuration contrasts with (±)-(3R,4S) analogs, which are racemic mixtures. Enantiomeric purity can significantly impact biological activity, as seen in enzyme inhibitors like CB-1158 (a boronate-containing (3R,4S) pyrrolidine arginase inhibitor) .
  • Functional Groups : Ureido and methyl groups in analogs enhance hydrogen-bonding capacity and lipophilicity, respectively . The BOC-protected derivative of the target compound demonstrates how protective groups stabilize reactive sites during synthesis .

Biological Activity

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structure, characterized by the presence of a furan ring, has garnered attention in various biological studies, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C₉H₁₁N₁O₃
  • Molecular Weight: 181.19 g/mol
  • CAS Number: 959579-57-8
  • Density: 1.258 g/cm³
  • Boiling Point: 355.8ºC at 760 mmHg
  • Flash Point: 169ºC

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways critical for cellular responses.
  • Gene Expression Modulation: The compound may affect the expression of genes associated with inflammation and cell proliferation.

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant selectivity in targeting tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, it may reduce inflammation in various models, suggesting its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Kumar et al. (2010)Identified structure–activity relationships indicating that modifications to the furan ring can enhance cytotoxicity against cancer cells .
Murgatroyd et al. (2016)Demonstrated that (3S,4S)-4-(furan-2-yl)pyrrolidine derivatives inhibited HIV replication through specific receptor interactions .
Recent Synthesis StudiesNew derivatives synthesized have shown improved solubility and enhanced biological activity against fungal strains .

Comparative Analysis with Similar Compounds

A comparison with other pyrrolidine derivatives reveals that this compound possesses unique properties due to its furan moiety:

CompoundStructureBiological Activity
(3S,4S)-1-(Tert-butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acidStructureModerate anticancer activity
(3S,4S)-1-(Tert-butoxycarbonyl)-4-(thiophen-2-YL)pyrrolidine-3-carboxylic acidStructureLower anti-inflammatory effects compared to furan derivative

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepCatalysts/SolventsTemperatureYield (%)Reference
CyclizationPd(OAc)₂, XPhos, Cs₂CO₃100°C65–78
Carboxylic Acid DeprotectionHCl (aq.)93–96°C95

Q. Table 2. Analytical Parameters for Chiral Purity Validation

TechniqueColumn/ReagentResolution (Rs)Reference
Chiral HPLCChiralpak IA2.1
UPLC-MS/MSTriazine derivatization1.8

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